molecular formula C10H24Si B3059394 Silane, dibutyl dimethyl CAS No. 996-06-5

Silane, dibutyl dimethyl

Cat. No.: B3059394
CAS No.: 996-06-5
M. Wt: 172.38 g/mol
InChI Key: VKSYBGWRTXFORQ-UHFFFAOYSA-N
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Description

Silane, dibutyl dimethyl, also known as di-n-butyl-dimethylsilane, is an organosilicon compound characterized by the presence of two butyl groups and two methyl groups attached to a silicon atom. This compound is part of the broader class of silanes, which are silicon-based compounds widely used in various industrial and research applications due to their unique chemical properties.

Scientific Research Applications

Silane, dibutyl dimethyl, has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silane, dibutyl dimethyl, typically involves the reaction of dimethyldichlorosilane with butyl lithium. The reaction proceeds as follows:

(CH3)2SiCl2+2BuLi(CH3)2SiBu2+2LiCl\text{(CH}_3\text{)}_2\text{SiCl}_2 + 2 \text{BuLi} \rightarrow \text{(CH}_3\text{)}_2\text{SiBu}_2 + 2 \text{LiCl} (CH3​)2​SiCl2​+2BuLi→(CH3​)2​SiBu2​+2LiCl

This reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive intermediates from reacting with moisture or oxygen.

Industrial Production Methods

On an industrial scale, the production of this compound, involves the Müller-Rochow process, which is a key method for producing various organosilicon compounds. This process involves the direct reaction of silicon with methyl chloride in the presence of a copper catalyst to produce dimethyldichlorosilane, which is then further reacted with butyl lithium to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

Silane, dibutyl dimethyl, undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in various organic reactions.

    Substitution: The butyl or methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: The compound can be reduced using hydrosilanes or other reducing agents.

    Substitution: Reagents such as halogens or alkyl halides can be used for substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of silane, dibutyl dimethyl, involves its ability to form strong bonds with oxygen and other electronegative elements. This property makes it an effective reducing agent and a versatile reagent in various chemical reactions. The molecular targets and pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Dimethyldichlorosilane: A precursor in the synthesis of silane, dibutyl dimethyl.

    Trimethylsilyl chloride: Another organosilicon compound with similar reactivity but different substituents.

    Phenylsilane: Contains phenyl groups instead of butyl groups.

Uniqueness

This compound, is unique due to its specific combination of butyl and methyl groups, which impart distinct chemical properties such as increased hydrophobicity and reactivity compared to other silanes .

Properties

IUPAC Name

dibutyl(dimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24Si/c1-5-7-9-11(3,4)10-8-6-2/h5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSYBGWRTXFORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](C)(C)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60296008
Record name Silane, dibutyl dimethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

996-06-5
Record name NSC106794
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106794
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Silane, dibutyl dimethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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